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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, characterization,
and biological context of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2
domain. This document outlines experimental protocols, presents key quantitative data in a
structured format, and visualizes relevant biological pathways to support researchers in the
fields of kinase signaling and drug discovery.

Introduction

Caffeic acid-pYEEIE is a synthetic phosphopeptide that demonstrates high-affinity binding to
the Src Homology 2 (SH2) domain of the Src family of non-receptor tyrosine kinases. It is
composed of the pentapeptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-
Isoleucine-Glutamic acid) with a caffeic acid moiety N-terminally attached to the
phosphotyrosine residue. This modification significantly enhances its binding affinity, making it
a valuable tool for studying Src kinase signaling and for the development of targeted
therapeutics.

The Src family of kinases are crucial regulators of a multitude of cellular processes, including
proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently
implicated in the progression of various cancers, making it a prime target for therapeutic
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intervention. Caffeic acid-pYEEIE serves as a high-affinity probe to investigate the role of the
Src SH2 domain in these signaling cascades.

Synthesis of Caffeic Acid-pYEEIE

The synthesis of Caffeic acid-pYEEIE is achieved through a multi-step process involving solid-
phase peptide synthesis (SPPS) of the pYEEIE peptide, followed by the solution-phase
conjugation of protected caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) of pYEEIE

This protocol is based on the widely used Fmoc/tBu strategy.[1][2]

Materials:

Fmoc-Glu(OtBu)-Wang resin

e Fmoc-lle-OH

e Fmoc-Glu(OtBu)-OH

e Fmoc-Tyr(PO(OBzl)OH)-OH

» N,N'-Diisopropylcarbodiimide (DIC)

» Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

e 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H20

Procedure:
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e Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide
synthesis vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20%
piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the
resin thoroughly with DMF and DCM.

e Amino Acid Coupling:

o Pre-activate the next Fmoc-amino acid (Fmoc-lle-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-
Tyr(PO(OBzl)OH)-OH) (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3
equivalents) in DMF for 10 minutes.

o Add the activated amino acid solution to the resin and allow the coupling reaction to
proceed for 2 hours at room temperature with gentle agitation.

o Monitor the reaction completion using a Kaiser test.

e Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM
(3x), and DMF (3x).

» Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the
pPYEEIE sequence.

» Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash
the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3
hours at room temperature.

» Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether.
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude
peptide is then purified by preparative reverse-phase HPLC.

Experimental Protocol: Caffeic Acid Conjugation

This protocol utilizes acetonide-protected caffeic acid to prevent unwanted side reactions.[3]

Materials:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29533643/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12353371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Acetonide-protected caffeic acid

¢ (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
e N,N-Diisopropylethylamine (DIPEA)

o Purified pYEEIE peptide

e Anhydrous DMF

 Trifluoroacetic acid (TFA)

Procedure:

o Activation of Caffeic Acid: Dissolve acetonide-protected caffeic acid (1.5 equivalents), BOP
(1.5 equivalents), and DIPEA (3 equivalents) in anhydrous DMF. Stir the mixture for 15
minutes at room temperature to activate the carboxylic acid.

o Conjugation Reaction: Dissolve the purified pYEEIE peptide (1 equivalent) in anhydrous
DMF and add it to the activated caffeic acid solution. Allow the reaction to proceed overnight
at room temperature under an inert atmosphere.

o Deprotection: Remove the acetonide protecting group by treating the reaction mixture with a
solution of 95% TFA in water for 1 hour.

 Purification: Purify the final product, Caffeic acid-pYEEIE, by preparative reverse-phase
HPLC.

» Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Experimental Workflow for Caffeic Acid-pYEEIE Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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